The synthesis of 6-chloropurine riboside typically involves several key methods, including:
These methods highlight the versatility and adaptability in synthesizing 6-chloropurine riboside derivatives.
6-Chloropurine riboside participates in various chemical reactions that facilitate its transformation into more complex nucleosides or derivatives. Key reactions include:
The mechanism of action of 6-chloropurine riboside primarily involves its incorporation into RNA during viral replication processes or in cellular metabolism. Once incorporated, it can disrupt normal nucleic acid synthesis due to its structural similarity to natural nucleotides, leading to:
Data from studies suggest that modified purines like 6-chloropurine riboside can exhibit significant biological activity against various pathogens and cancer cells .
The physical and chemical properties of 6-chloropurine riboside include:
These properties are crucial for determining the appropriate storage conditions and handling procedures in laboratory settings.
6-Chloropurine riboside has several significant applications in scientific research:
6-Chloropurine riboside (C₁₀H₁₁ClN₄O₄), systematically named as (2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, is a modified purine nucleoside characterized by the substitution of a chlorine atom at the C6 position of the purine base. This compound has a molecular weight of 286.67 g/mol and features a β-D-ribofuranose moiety attached via an N-glycosidic bond to the chlorinated purine base [6]. The stereochemical configuration of the sugar ring is defined by the cis relationship between the C1' and C2' substituents, which adopts the C2'-endo conformation in solution. This configuration is confirmed through the specific rotation patterns observed in its [α]D values and the stereodescriptors in its International Chemical Identifier (InChI) key: XHRJGHCQQPETRH-KQYNXXCUSA-N [2] [4]. The β-anomeric configuration is critical for its biological recognition by enzymes such as adenosine deaminase and various kinases [4].
Table 1: Molecular Identity of 6-Chloropurine Riboside
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁ClN₄O₄ |
Molecular Weight | 286.67 g/mol |
CAS Registry Number | 5399-87-1 |
IUPAC Name | (2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI Key | XHRJGHCQQPETRH-KQYNXXCUSA-N |
SMILES Notation | OC[C@H]1OC@Hn2cnc3c(Cl)ncnc23 |
Anomeric Configuration | β-D-ribofuranoside |
UV-Vis Spectroscopy: The compound exhibits a characteristic absorption maximum (λₘₐₓ) at 263 nm in aqueous or Tris-HCl buffers (pH 7.5) with a molar extinction coefficient (ε) of 8.9 L mmol⁻¹ cm⁻¹. This absorption profile arises from the π→π* transitions within the conjugated chloropurine system [3].
NMR Spectroscopy: Comprehensive NMR characterization has been conducted in DMSO-d₆ at 298K using a 500 MHz spectrometer [1]. The ¹H NMR spectrum reveals distinct signals for the ribose protons, including the anomeric H1' proton at δ 5.92 ppm (d, J=5.5 Hz), confirming the β-glycosidic linkage. The ¹³C NMR and DEPT experiments resolve 10 carbon signals, with the anomeric C1' carbon appearing at δ 87.6 ppm. Two-dimensional NMR analyses (COSY, TOCSY, HSQC, HMBC) provide full signal assignments and through-bond correlations, particularly confirming the connectivity between H1' and C4 of the purine ring.
Table 2: Key NMR Assignments for 6-Chloropurine Riboside in DMSO-d₆ (500 MHz)
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H NMR | 8.71 | s | H-2 |
8.40 | s | H-8 | |
5.92 | d (J=5.5 Hz) | H-1' | |
4.63 | t | H-2' | |
4.21 | m | H-3' | |
3.95 | m | H-4' | |
3.60 | m | H-5'a, H-5'b | |
¹³C NMR | 152.1 | s | C-6 |
151.5 | s | C-2 | |
145.8 | s | C-4 | |
143.2 | s | C-8 | |
131.6 | s | C-5 | |
87.6 | d | C-1' | |
85.4 | d | C-4' | |
73.9 | d | C-2' | |
70.5 | d | C-3' | |
61.2 | t | C-5' |
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak at m/z 287.0542 [M+H]⁺ (calculated for C₁₀H₁₂ClN₄O₄⁺: 287.0544), with a chlorine isotopic pattern (M+2 peak at ~1/3 intensity). Fragmentation pathways include loss of the ribose moiety (m/z 155.9856, [C₅H₄ClN₄]⁺) and cleavage of the glycosidic bond [6].
While single-crystal X-ray diffraction data is not explicitly provided in the sources, thermal stability parameters are well-documented. 6-Chloropurine riboside decomposes at 158–162°C upon melting, indicating moderate thermal stability [2] [4] [6]. The decomposition temperature is lower than unmodified purine nucleosides (e.g., adenosine mp = 235–236°C), reflecting destabilization due to the electron-withdrawing chlorine substituent. The compound’s density is reported as 2.03±0.1 g/cm³, and its boiling point is estimated at 614.8±65.0°C at 760 mmHg, though sublimation occurs before reaching this temperature [6]. Solubility analyses show moderate dissolution in polar aprotic solvents like DMF (49–51 mg/mL) but limited solubility in water or methanol without heating [4] [6].
Structurally, 6-chloropurine riboside serves as a bridge between canonical purines like adenosine and therapeutic analogs. Key comparisons include:
The chlorine atom’s strong electron-withdrawing effect (-I, -R) also downfield-shifts purine H2/H8 signals in NMR: H2 of 6-chloropurine riboside appears at δ 8.71 ppm versus δ 8.36 ppm in adenosine (DMSO-d₆) [1] [6].
Table 3: Structural and Physical Comparison with Purine Analogs
Compound | Molecular Weight (g/mol) | C6 Substituent | Melting Point (°C) | Biological Role |
---|---|---|---|---|
6-Chloropurine riboside | 286.67 | -Cl | 158–162 (dec.) | Adenosine deaminase substrate |
Adenosine | 267.24 | -NH₂ | 235–236 | Endogenous nucleoside |
Inosine | 268.23 | =O | 218–220 | Purine salvage pathway intermediate |
6-Mercaptopurine riboside | 284.31 | -SH | 195–197 (dec.) | Antileukemic agent |
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